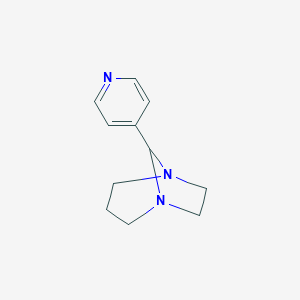

4-Iodo-1H-benzimidazole

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 4-Iodo-1H-benzimidazole, can be accomplished through several methods. A notable approach involves the intermolecular cyclization reaction of 2-iodoanilines with nitriles, proceeding without the need for transition metals or ligands, using potassium tert-butoxide as the base. This method allows for the synthesis of a variety of substituted benzimidazole derivatives (Shi-Kai Xiang et al., 2013). Additionally, copper-catalyzed, one-pot, three-component synthesis involving 2-haloanilines, aldehydes, and NaN(3) has been developed, showcasing good yields and functional group tolerance (Yong Kim et al., 2011).

Scientific Research Applications

-

Fungicides

- Field : Agriculture

- Application : Benzimidazole fungicides are highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are used to prevent and control various plant diseases caused by fungi .

- Methods : The fungicides are applied to crops to prevent fungal diseases .

- Results : They have shown to be effective in controlling a wide range of fungal diseases .

-

Anticancer Agents

- Field : Medical Research

- Application : Benzimidazole derivatives have been studied as a new generation of anticancer agents .

- Methods : The bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure .

- Results : While the specific results vary, some benzimidazole derivatives have shown promising results in preclinical and clinical trials .

-

Fuel Cells

Safety And Hazards

4-Iodo-1H-benzimidazole is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302+H312+H332;H319 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Imidazole compounds, including 4-Iodo-1H-benzimidazole, have been the focus of recent research due to their broad range of applications . They are key components to functional molecules used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

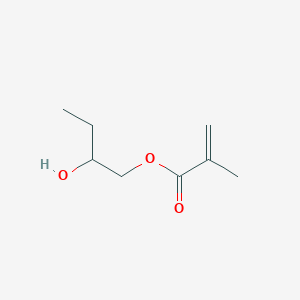

IUPAC Name |

4-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYBHUHLLQSMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610752 | |

| Record name | 4-Iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodo-1H-benzimidazole | |

CAS RN |

51288-04-1 | |

| Record name | 4-Iodo-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-[1,3]Thiazolo[4,5-g][1,4]benzothiazin-6(7H)-one](/img/structure/B79441.png)